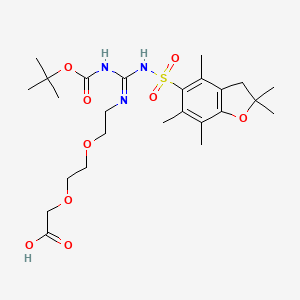
N-Pbf,N'-Boc-amidino-AEEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of N-Pbf,N'-Boc-amidino-AEEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of arginase, an enzyme that converts arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is a substrate for nitric oxide (NO) synthesis. NO is a potent vasodilator and has been shown to improve endothelial function. This compound has also been shown to inhibit the activity of COX-2, an enzyme that produces pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the p53 signaling pathway, which plays a critical role in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In vivo studies have shown that this compound improves endothelial function and reduces blood pressure. Additionally, this compound has been shown to have a protective effect on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Pbf,N'-Boc-amidino-AEEA is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various preclinical studies and has the potential to be developed into a drug. However, there are also some limitations to using this compound in lab experiments. One limitation is the cost of synthesizing this compound, which can be expensive. Another limitation is the lack of understanding of the mechanism of action of this compound, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-Pbf,N'-Boc-amidino-AEEA. One direction is to further investigate the mechanism of action of this compound and its interactions with various enzymes and signaling pathways. Another direction is to optimize the synthesis of this compound to reduce the cost of production. Additionally, future research could focus on the development of this compound as a drug for various diseases. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of N-Pbf,N'-Boc-amidino-AEEA involves the condensation of N-Pbf-amidino-phenylalanine ethyl ester (Pbf-AEE) with N-Boc-arginine methyl ester (Boc-Arg-OMe) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-Pbf,N'-Boc-amidino-AEEA has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2). In cardiovascular research, this compound has been shown to improve endothelial function and reduce blood pressure.
Propriétés
IUPAC Name |
2-[2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O9S/c1-15-16(2)21(17(3)18-13-25(7,8)36-20(15)18)38(32,33)28-22(27-23(31)37-24(4,5)6)26-9-10-34-11-12-35-14-19(29)30/h9-14H2,1-8H3,(H,29,30)(H2,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXAMMMAUEIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCOCC(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

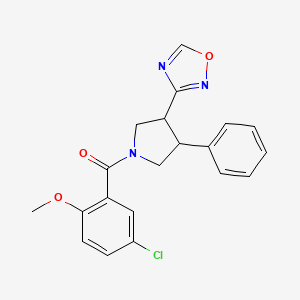
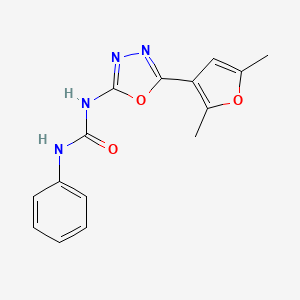
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
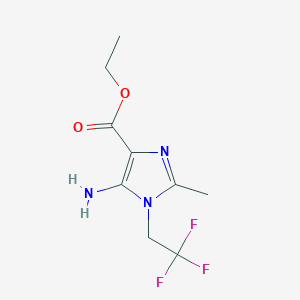
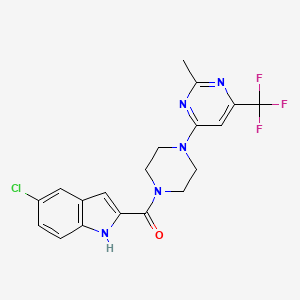
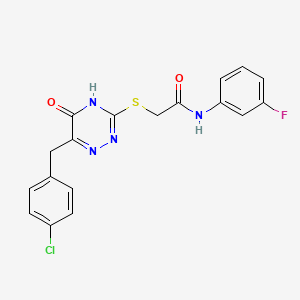
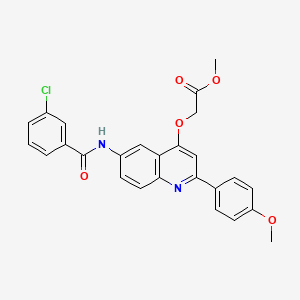
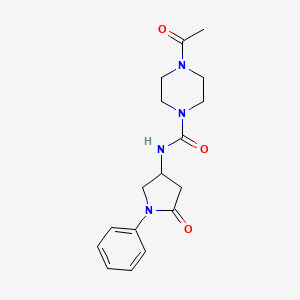
![(E)-4-(Dimethylamino)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-enamide](/img/structure/B2846501.png)

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)
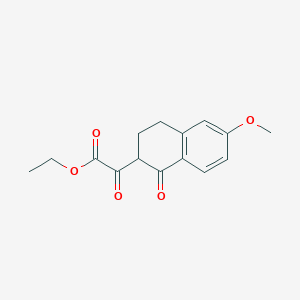
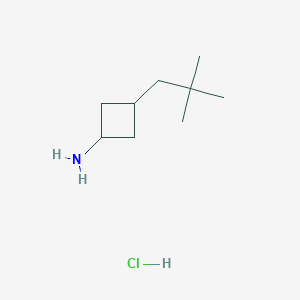
![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)